

Comparative Analysis of 5-methoxy-2H-isoquinolin-1-one Kinase Cross-reactivity

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Compound of Interest

Compound Name: 5-methoxy-2H-isoquinolin-1-one

Cat. No.: B175765

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A comprehensive review of available data on the kinase selectivity profile of **5-methoxy-2H-isoquinolin-1-one** remains challenging due to the limited publicly accessible experimental data for this specific compound. Extensive searches for kinome-wide screening, binding assays, or enzymatic inhibition data have not yielded specific quantitative metrics to build a detailed cross-reactivity profile.

While the isoquinoline scaffold is a recognized pharmacophore in the development of kinase inhibitors, the specific compound **5-methoxy-2H-isoquinolin-1-one** has not been extensively profiled in publicly available kinase panels. Research often focuses on derivatives of the isoquinoline core, which have shown activity against various kinases. For instance, different isoquinoline derivatives have been investigated as inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) and other kinases. However, direct extrapolation of these findings to **5-methoxy-2H-isoquinolin-1-one** is not scientifically valid without specific experimental evidence.

General Principles of Kinase Inhibitor Cross-Reactivity

The human kinome consists of over 500 protein kinases, which share a conserved ATP-binding pocket. This structural similarity makes achieving absolute selectivity for a single kinase a significant challenge in drug development.^[1] Off-target effects, where a compound interacts with unintended kinases, can lead to unexpected biological responses or toxicity.^[2]

Several methods are employed to determine the cross-reactivity of kinase inhibitors:

- **Kinome Scanning:** Large panels of purified kinases are used to assess the binding affinity or inhibitory activity of a compound at a single or multiple concentrations.
- **Enzymatic Assays:** These assays measure the direct inhibitory effect of a compound on the catalytic activity of a specific kinase, typically yielding an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
- **Cell-Based Assays:** These experiments evaluate the effect of a compound on signaling pathways within a cellular context, providing insights into its functional selectivity.

Methodologies for Assessing Kinase Inhibition

A standardized experimental protocol to determine the kinase cross-reactivity profile of a compound like **5-methoxy-2H-isoquinolin-1-one** would typically involve the following steps:

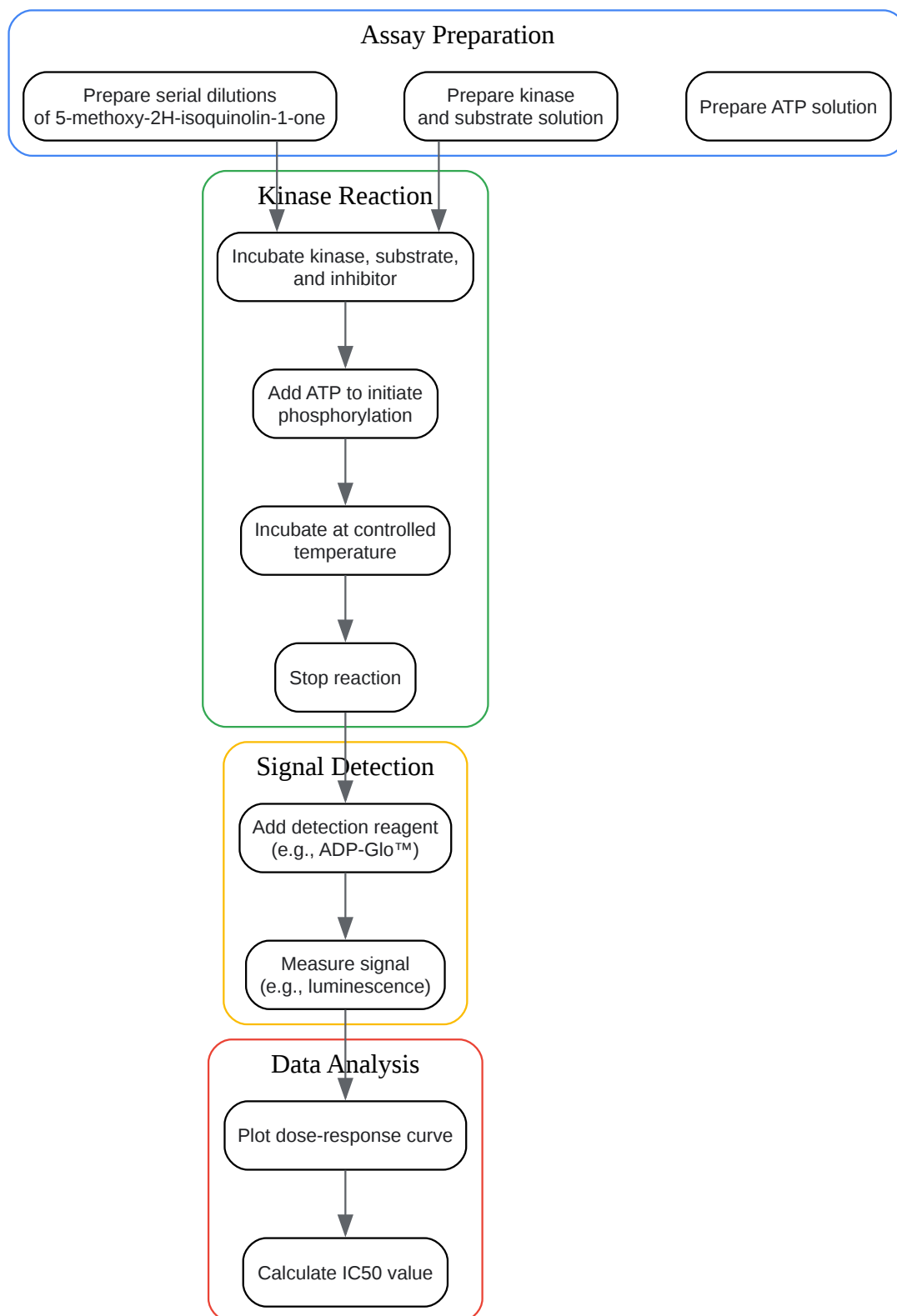
1. Kinase Binding Assay (e.g., KINOMEscan™):

- **Principle:** This competition binding assay measures the ability of a test compound to displace a ligand from the ATP-binding site of a large panel of kinases.
- **Methodology:**
 - Kinases are tagged (e.g., with DNA) and immobilized on a solid support.
 - The test compound is incubated with the kinase panel at a specific concentration (e.g., 1 μM or 10 μM).
 - The amount of kinase bound to the ligand is quantified, typically using quantitative PCR (qPCR) for the DNA tag.
 - Results are often expressed as a percentage of control, with lower percentages indicating stronger binding of the test compound.

2. In Vitro Kinase Enzymatic Assay:

- Principle: This assay directly measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor.
- Methodology:
 - The kinase, a substrate (peptide or protein), and ATP are combined in a reaction buffer.
 - The test compound is added in a dose-response range.
 - The reaction is allowed to proceed for a defined period.
 - The amount of phosphorylated substrate is quantified using methods such as:
 - Radiometric assays: Using radiolabeled ATP (γ - ^{32}P or γ - ^{33}P) and measuring the incorporation of the radioactive phosphate into the substrate.
 - Fluorescence-based assays: Using technologies like FRET (Fluorescence Resonance Energy Transfer) or fluorescence polarization.
 - Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™).
 - IC50 values are calculated from the resulting dose-response curves.

Below is a generalized workflow for an in vitro kinase assay.



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